trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

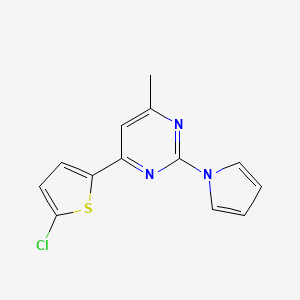

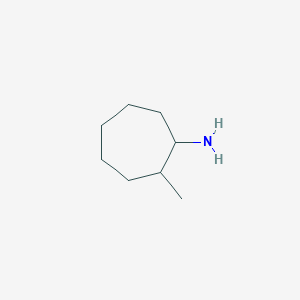

“trans-4-Amino-1-isopropyl-3-pyrrolidinol dihydrochloride” is a chemical compound with the CAS Number: 1609399-97-4 . It has a molecular weight of 217.14 and its IUPAC name is (3S,4S)-4-amino-1-isopropylpyrrolidin-3-ol dihydrochloride . The compound is typically stored at room temperature and is a solid in its physical form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C7H16N2O.2ClH/c1-5(2)9-3-6(8)7(10)4-9;;/h5-7,10H,3-4,8H2,1-2H3;2*1H/t6-,7-;;/m0…/s1 . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 217.14 . More specific physical and chemical properties like melting point, boiling point, and solubility are not provided in the available data.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

Osmium-Catalyzed Oxidative Cyclization : The osmium-catalyzed oxidative cyclization method employs amino alcohol initiators derived from 1,4-dienes for constructing pyrrolidines. This technique uses a novel reoxidant (4-nitropyridine N-oxide) and is effective in forming enantiopure cis- and trans-2,5-disubstituted pyrrolidines through the cyclization of enantiopure syn- and anti-amino alcohols (Donohoe, Lindsay-Scott, Parker, & Callens, 2010).

Study of Racemisation Reactions : Research on the aminolysis of chiral tetra-aminocyclotriphosphazene with pyrrolidine shows diastereoisomer formation indicative of a racemisation reaction. This study contributes to understanding the SN1 reaction mechanism in amino-substituted derivatives (Uslu, 2005).

Retro-Diels–Alder Fragmentation Study : Investigations into the electron impact mass spectra of trans-4-amino-, isopropylamino-, pyrrolidino-, and piperidino-2H-1-benzopyran-3-ols. This study focuses on the hydrogen transfer reactions and their dependence on the nature of the aromatic substituents and the amino group at C(4) (Evans & Gower, 1985).

Synthesis of 1,2,3-Triaminocyclohexane Derivatives : Research describing the reactions of trans- and cis-3-bromo-1,2-epoxycyclohexanes with pyrrolidine, leading to various amino alcohol derivatives. This study contributes to the synthesis of triamines with pyrrolidine and methylamine residues (Zhao, Freeman, Chidester, Vonvoigtlander, Mizsak, & Szmuszkovicz, 1993).

Biological and Pharmaceutical Applications

Investigation into Kainoid Amino Acids : A study on the stereochemistry of kainoid amino acids, which are crucial for their neuroexcitatory and excitotoxic activities. The research provides methods for determining the relative stereochemistry based on (1)H NMR chemical shifts (Hashimoto, Konno, & Shirahama, 1996).

Phosphorus-Nitrogen Compounds Synthesis : The synthesis of mono-, di-, and tri-spirocyclic phosphazenes using N/O-donor-type N-alkyl (or aryl)-o-hydroxybenzylamines and pyrrolidine. This study also includes investigations into the biological activities and DNA interactions of these compounds (Işıklan, Asmafiliz, Ozalp, Ilter, Kılıç, Çoşut, Yeşilot, KiliÇ, Oztürk, Hökelek, Bilir, Açık, & Akyüz, 2010).

Chemical Structure and Conformational Studies

- Conformational Analysis of cis- and trans-4-tert-Butylprolines : This research focuses on the motional restrictions of the proline pyrrolidine ring and its role as a turn inducer in peptides and proteins. The study includes the synthesis and structural analysis of cis- and trans-4-tert-butylprolines and their impact on ring conformation (Koskinen, Helaja, Kumpulainen, Koivisto, Mansikkamäki, & Rissanen, 2005).

Synthesis of Novel Compounds

- Synthesis of Antihypertensive Agents : The preparation of a series of novel 6,7-disubstituted trans-4-amino-3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-3-ols and their testing for antihypertensive activity. This research contributes to the development of new pharmacological agents (Evans, Fake, Hamilton, Poyser, & Showell, 1983).

Safety and Hazards

Eigenschaften

IUPAC Name |

(3S,4S)-4-amino-1-propan-2-ylpyrrolidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2O.2ClH/c1-5(2)9-3-6(8)7(10)4-9;;/h5-7,10H,3-4,8H2,1-2H3;2*1H/t6-,7-;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMFUOZROXMDCW-JFYKYWLVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(C(C1)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C[C@@H]([C@H](C1)O)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Cyclopropyl-2-{[1-(2,3-dihydro-1-benzofuran-5-sulfonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2578734.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-2-bromobenzamide](/img/structure/B2578742.png)

![2-(2-((5-(Tert-butyl)-3-(2-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl)amino)ethoxy)ethanol](/img/structure/B2578743.png)

![4-chloro-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)benzamide](/img/structure/B2578746.png)

![2-Chloro-N-[1-[3-(4-methylpyridin-2-yl)-1H-1,2,4-triazol-5-yl]ethyl]propanamide](/img/structure/B2578747.png)